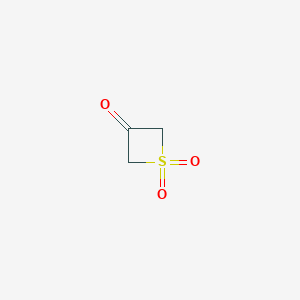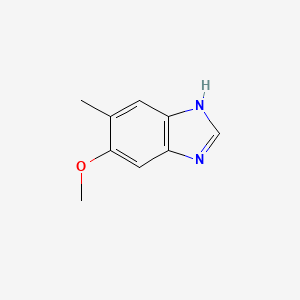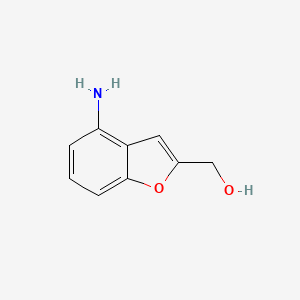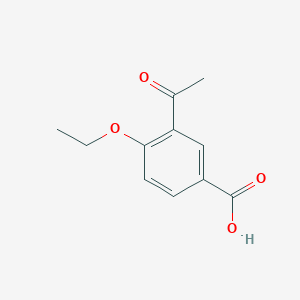
Thietan-3-one 1,1-dioxide
Overview
Description
Thietan-3-one 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C3H4O3S. It is a four-membered ring structure that includes a sulfur atom and a carbonyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Thietan-3-one 1,1-dioxide is a unique chemical compound with the formula C3H4O3S
Mode of Action
It has been observed that cyclic keto sulfides, including thietan-3-one, react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides . These compounds then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions . This suggests that this compound may interact with its targets through similar chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietan-3-one 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, followed by the oxidation of the sulfur atom and subsequent dehydration of the intermediate . Another method involves the use of tungstic acid and hydrogen peroxide to oxidize thietane to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of efficient and cost-effective processes. For example, the conversion of thietan-3-ol to 3-chlorothietane 1,1-dioxide using epichlorohydrin and barium hydroxide is one such method .
Chemical Reactions Analysis
Types of Reactions
Thietan-3-one 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into thietane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium phenolates for substitution, and trimethylsilyl cyanide for addition reactions .
Major Products Formed
Major products formed from these reactions include sulfone derivatives, substituted thietane derivatives, and various cycloaddition products .
Scientific Research Applications
Thietan-3-one 1,1-dioxide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thietan-3-one 1,1-dioxide include:
3-Cyanothiete 1,1-dioxide: Known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-dioxides: These compounds exhibit various biological activities, including antidepressant properties.
Uniqueness
This compound is unique due to its strained four-membered ring structure, which imparts high reactivity and versatility in chemical reactions. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,1-dioxothietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVTTWZAVAGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599-23-1 | |
| Record name | thietan-3-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1647392.png)
![2-[(3-Fluorophenyl)methyl]-5-nitroindazole](/img/structure/B1647396.png)



![2-[4-(Trifluoromethoxy)phenoxy]ethanol](/img/structure/B1647403.png)
![1-[4-(trifluoromethyl)phenyl]-4-Piperidinone](/img/structure/B1647406.png)

![6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B1647411.png)
![Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B1647413.png)


